![molecular formula C26H27O9P B12573595 (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] CAS No. 573991-48-7](/img/structure/B12573595.png)
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] is a compound known for its applications as a photoinitiator in various industries. This white crystalline powder is characterized by its phenyl, benzoyl, and phosphine oxide functional groups. It is commonly used in the formulation of UV-curable coatings, inks, and adhesives, where it acts as a sensitizer to initiate the polymerization process upon exposure to UV light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] typically involves the reaction of phenyl dichloro phosphorus with 2,4,6-trimethylbenzoyl chloride under nitrogen protection. The reaction is catalyzed by potassium tert-butoxide and a mixture of serine, with metallic sodium used to replace chlorine. The process involves condensation and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. One such method involves using triphenylphosphine as a raw material, reacting it with sodium metal and phosphorus halide in the presence of catalysts. The process includes acyl chloride reactions and subsequent oxidation to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium metal for reduction, and various acyl chlorides for substitution reactions. The reactions are typically carried out under controlled conditions, such as nitrogen protection and specific temperature ranges .
Major Products Formed
The major products formed from these reactions include various phosphine oxide derivatives, which are useful in different industrial applications, such as photoinitiators for polymerization processes .
Aplicaciones Científicas De Investigación
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs the light energy and undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of unsaturated resins, leading to the formation of a solid polymer network. The molecular targets and pathways involved include the activation of the phenyl and benzoyl groups, which facilitate the generation of free radicals .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in UV-curable coatings and dental resins.
Tris(2,4,6-trimethylphenyl)phosphine: Used in the preparation of high-temperature sensor materials.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Employed in radical polymerization processes.
Uniqueness
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] is unique due to its high reactivity and compatibility with various resin systems. It offers excellent photoinitiating properties, enabling efficient curing of UV-curable materials. Its high reactivity and compatibility with various resin systems make it a popular choice in the field of photopolymerization .
Propiedades
Número CAS |
573991-48-7 |
|---|---|
Fórmula molecular |
C26H27O9P |
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
[phenyl-(2,4,6-trimethoxybenzoyl)phosphoryl]-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H27O9P/c1-30-16-12-19(32-3)23(20(13-16)33-4)25(27)36(29,18-10-8-7-9-11-18)26(28)24-21(34-5)14-17(31-2)15-22(24)35-6/h7-15H,1-6H3 |
Clave InChI |
YPYORSXOKOOATN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
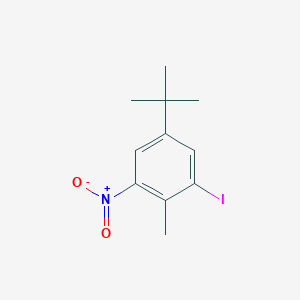
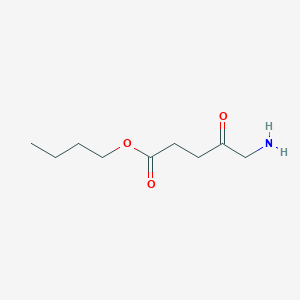
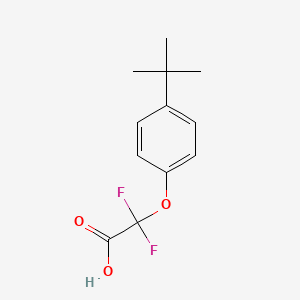

![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
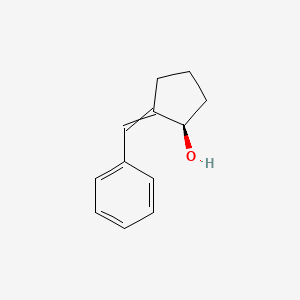
![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)
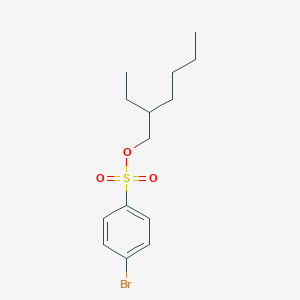
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)

![2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12573566.png)
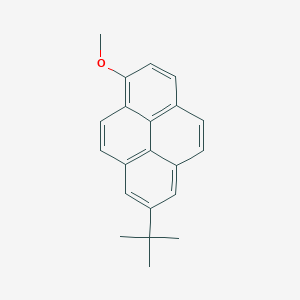
![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
